Home > Products > Screening Compounds P76700 > 2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide
2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide -

2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide

Catalog Number: EVT-5482149
CAS Number:
Molecular Formula: C21H23N7O3
Molecular Weight: 421.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[3-Oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide is a compound identified in the scientific literature for its potential as a renin inhibitor. [] Renin is an enzyme that plays a crucial role in the renin-angiotensin system (RAS), which regulates blood pressure. Inhibiting renin can help lower blood pressure, making compounds like this one of interest for researching treatments for hypertension. []

Synthesis Analysis

While the specific synthesis of 2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide is not detailed in the provided literature, a general synthesis method for similar amide derivatives of 5-amino-4-hydroxy-8-(1H-indol-5-yl)octan is outlined. [] The process involves multiple steps and utilizes various reagents and reaction conditions. [] The synthesis of structurally similar compounds can offer insights into the possible synthetic routes for the compound .

Mechanism of Action

Although not explicitly described for this specific compound, the mechanism of action for renin inhibitors generally involves binding to the active site of the renin enzyme. [] This interaction prevents the enzyme from converting angiotensinogen to angiotensin I, ultimately reducing the production of angiotensin II, a potent vasoconstrictor. [] It is plausible that 2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide, as a potential renin inhibitor, might operate through a similar mechanism.

1. (S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211) []

  • Compound Description: VUF11211 is a high-affinity CXCR3 antagonist belonging to the piperazinyl-piperidine chemical class. It exhibits a rigid, elongated structure with two basic groups. This compound effectively blocks the binding and function of CXCR3 chemokines, suggesting an allosteric mode of action. []

2. (R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330) []

  • Compound Description: NBI-74330 is another high-affinity CXCR3 antagonist with a distinct 8-azaquinazolinone core structure. Unlike VUF11211, it lacks basic groups and exhibits a different binding mode to CXCR3. Despite these differences, NBI-74330 also acts as an allosteric inhibitor of CXCR3 chemokine binding and function. []
  • Relevance: While structurally distinct from VUF11211 and the target compound, NBI-74330 highlights the possibility of achieving high-affinity CXCR3 antagonism through diverse chemical scaffolds. The identification of overlapping but distinct binding sites for VUF11211 and NBI-74330 on CXCR3 [] suggests that the target compound, with its unique structure, might also interact with this receptor in a distinct manner. This emphasizes the need for further investigation into the target compound's binding mode and potential as a CXCR3 modulator.

3. 5-amino-4-hydroxy-7-(imidazo[1,2-a]pyridin-6-ylmethyl)-8-methyl-nonanamide and its Derivatives []

  • Compound Description: This group of compounds represents a series of renin inhibitors. They are characterized by a core structure containing a 5-amino-4-hydroxy-8-(imidazo[1,2-a]pyridin-6-ylmethyl)-8-methyl nonanamide backbone with various substituents. These compounds are designed to target hypertension by inhibiting renin activity. []

4. N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) []

  • Compound Description: AFMK is a key metabolite of melatonin, a hormone with diverse physiological roles, including regulation of circadian rhythms and antioxidant activity. AFMK itself exhibits radical scavenging properties, contributing to the overall antioxidant effects of melatonin. []

5. N-(1-formyl-5-methoxy-3-oxo-2,3-dihydro-1H-indol-2-ylidenemethyl)-acetamide (Compound 2a and 2b) []

  • Compound Description: Compounds 2a and 2b are E- and Z- isomers of a novel melatonin oxidation product formed through the reaction of AFMK with ABTS radicals. These compounds represent a new class of melatonin oxidation products, 3-indolinones, with potential biological activity. []

6. N-(1-formyl-2-hydroxy-5-methoxy-3-oxo-2,3-dihydro-1H-indol-2-ylmethyl)-acetamide (Compound 3) []

  • Compound Description: Similar to compounds 2a and 2b, compound 3 is another novel 3-indolinone generated during the reaction of AFMK with ABTS radicals, particularly in the presence of hydrogen peroxide. []

7. 1(2)-amino-9,10-anthracenedione derivatives []

  • Compound Description: This group encompasses a range of newly synthesized compounds based on the 1(2)-amino-9,10-anthracenedione scaffold. These compounds have demonstrated diverse biological activities, including antibacterial, antifungal, antioxidant, and tyrosine kinase inhibitory effects. []

Properties

Product Name

2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide

IUPAC Name

2-[3-oxo-1-[(3-phenoxyphenyl)methyl]piperazin-2-yl]-N-(2H-tetrazol-5-ylmethyl)acetamide

Molecular Formula

C21H23N7O3

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C21H23N7O3/c29-20(23-13-19-24-26-27-25-19)12-18-21(30)22-9-10-28(18)14-15-5-4-8-17(11-15)31-16-6-2-1-3-7-16/h1-8,11,18H,9-10,12-14H2,(H,22,30)(H,23,29)(H,24,25,26,27)

InChI Key

IRBREOWQGANKEJ-UHFFFAOYSA-N

SMILES

C1CN(C(C(=O)N1)CC(=O)NCC2=NNN=N2)CC3=CC(=CC=C3)OC4=CC=CC=C4

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NCC2=NNN=N2)CC3=CC(=CC=C3)OC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.